REACTION_SMILES
|
[C:21](=[O:22])([O-:23])[O-:24].[CH2:34]([Cl:35])[Cl:36].[CH3:27][N:28]([CH3:29])[CH2:30][CH2:31][NH2:32].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH:7]([CH3:8])[CH3:9])=[O:10].[ClH:1].[Na+:25].[Na+:26].[OH2:33].[c:11]1([O:17][C:18](=[O:19])[Cl:20])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[CH3:2][O:3][C:4]([CH:5]([NH:6][C:18]([O:17][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:19])[CH:7]([CH3:8])[CH3:9])=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)CCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(NC(=O)Oc1ccccc1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21](=[O:22])([O-:23])[O-:24].[CH2:34]([Cl:35])[Cl:36].[CH3:27][N:28]([CH3:29])[CH2:30][CH2:31][NH2:32].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH:7]([CH3:8])[CH3:9])=[O:10].[ClH:1].[Na+:25].[Na+:26].[OH2:33].[c:11]1([O:17][C:18](=[O:19])[Cl:20])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[CH3:2][O:3][C:4]([CH:5]([NH:6][C:18]([O:17][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:19])[CH:7]([CH3:8])[CH3:9])=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)CCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(N)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(NC(=O)Oc1ccccc1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |